molecular formula C17H18N2O3S2 B2500360 Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 686771-82-4

Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2500360
CAS No.: 686771-82-4
M. Wt: 362.46
InChI Key: DKIODTQHOJGYHF-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C17H18N2O3S2 and its molecular weight is 362.46. The purity is usually 95%.
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Scientific Research Applications

Ethyl Acetate Production and Process Intensification

Ethyl acetate is widely used as a solvent in coatings, adhesives, and the pharmaceutical industry. Innovative process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted reactions, offer several advantages, including energy savings, higher purity products, and reduced capital investment. These techniques could be applicable to the synthesis or processing of Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate in optimizing its production or purification process (Patil & Gnanasundaram, 2020).

Therapeutic Drug Synthesis

Compounds with a thienopyrimidin structure, similar to the core structure of the compound of interest, have been explored for their therapeutic potentials, such as antithrombotic and antiplatelet activities. The synthesis of these compounds, including their optimization for pharmaceutical activities, provides a model for how this compound might be explored for therapeutic applications (Saeed et al., 2017).

Ionic Liquids and Green Chemistry

The use of ionic liquids in dissolving and processing biopolymers such as cellulose suggests potential applications in green chemistry for this compound. It could be involved in novel synthesis pathways or as a solvent system for eco-friendly material processing, given the importance of sulfur-containing heterocycles in ionic liquid structures (Ostadjoo et al., 2018).

Biomolecular Interactions and Bioactivity

The bioactivity of compounds structurally related to this compound, such as in modulating physiological processes or as potential therapeutic agents, is a crucial area of investigation. Research on the interactions between small molecules and biological systems could provide insights into the possible applications of this compound in drug discovery or as a tool in biochemical research (Mottaghipisheh, 2021).

Future Directions

The future directions for research on “Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the diverse biological activities exhibited by pyrimidine derivatives, these compounds may have potential applications in the development of new therapeutic agents .

Mechanism of Action

The mode of action would typically involve the compound binding to its target, leading to changes in the target’s function. This could affect various biochemical pathways, depending on the specific targets involved .

Pharmacokinetics would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these processes .

The result of the compound’s action would be changes at the molecular and cellular levels. These could include changes in gene expression, enzyme activity, signal transduction, and more .

The action environment, including factors like pH, temperature, presence of other molecules, can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-22-14(20)10-24-17-18-13-8-9-23-15(13)16(21)19(17)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIODTQHOJGYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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